molecular formula C24H16O2 B12914455 3,3-Diphenylnaphtho[1,2-c]furan-1(3h)-one CAS No. 5656-99-5

3,3-Diphenylnaphtho[1,2-c]furan-1(3h)-one

Cat. No.: B12914455
CAS No.: 5656-99-5
M. Wt: 336.4 g/mol
InChI Key: MHFIZKQKWNTMEI-UHFFFAOYSA-N
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Description

3,3-Diphenylnaphtho[1,2-c]furan-1(3H)-one (CAS 5656-99-5) is a naphthofuranone derivative of significant interest in chemical research. Its molecular formula is C₂₄H₁₆O₂, and its crystal structure has been determined to possess P2₁2₁2₁ space group symmetry with unit cell parameters a = 11.922(2) Å, b = 17.142(4) Å, c = 8.429(2) Å . Naphthofuranones are a prominent subclass of lignans known for a wide spectrum of biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery . Researchers utilize these compounds as key intermediates in synthetic organic chemistry for developing pharmaceuticals and studying reaction mechanisms . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

5656-99-5

Molecular Formula

C24H16O2

Molecular Weight

336.4 g/mol

IUPAC Name

3,3-diphenylbenzo[g][2]benzofuran-1-one

InChI

InChI=1S/C24H16O2/c25-23-22-20-14-8-7-9-17(20)15-16-21(22)24(26-23,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-16H

InChI Key

MHFIZKQKWNTMEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C4C=C3)C(=O)O2)C5=CC=CC=C5

Origin of Product

United States

Spectroscopic and Advanced Characterization Methodologies for Naphthofuranones

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms within a molecule.

¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional techniques that reveal the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of a naphthofuranone derivative, aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), showing complex splitting patterns due to spin-spin coupling. The chemical shifts and coupling constants provide critical information about the substitution pattern on the naphthalene (B1677914) and phenyl rings.

The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for all unique carbon atoms. Key resonances include the carbonyl carbon of the lactone ring, which is typically observed at a high chemical shift (δ > 160 ppm), and the sp³-hybridized C3 carbon bearing the two phenyl groups. The numerous signals in the aromatic region (δ 120-150 ppm) correspond to the carbons of the naphthalene and phenyl moieties. Combining 1D and 2D NMR experiments is a proven spectroscopic approach for unambiguously assigning the connectivity of carbons and protons in complex organic structures.

Atom Representative ¹H Chemical Shift (δ, ppm) Representative ¹³C Chemical Shift (δ, ppm)
C=O (Lactone) - ~170
Aromatic CH 7.0 - 8.5 120 - 140
Quaternary Aromatic C - 125 - 150
C3 (sp³) - Varies with substitution
Phenyl CH ~7.3 - 7.6 ~128 - 130

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide valuable structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition and molecular formula of a compound. This is a critical step in identifying a new or synthesized molecule like 3,3-Diphenylnaphtho[1,2-c]furan-1(3H)-one. Techniques such as electrospray ionization (ESI) are often used to generate the molecular ions for HRMS analysis. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can reveal characteristic losses of functional groups, such as the loss of CO from the lactone ring or fragmentation of the phenyl substituents, further confirming the proposed structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy are used to identify the functional groups present in a molecule and to study its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms and can be used to detect the presence of specific functional groups. For this compound, a strong absorption band corresponding to the carbonyl (C=O) stretching of the γ-lactone ring would be a key diagnostic feature, typically appearing in the range of 1760-1800 cm⁻¹. Other characteristic bands would include those for aromatic C-H and C=C stretching.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the naphthofuranone core gives rise to characteristic absorption bands in the UV-Vis spectrum. Analysis of the wavelength of maximum absorption (λmax) can confirm the presence of the chromophore and can be compared with data for related compounds.

Technique Feature Typical Range/Value
HRMS [M+H]⁺ Calculated for C₂₆H₁₇O₂
IR C=O Stretch (Lactone) 1760 - 1800 cm⁻¹
IR Aromatic C=C Stretch 1500 - 1600 cm⁻¹

| UV-Vis | λmax | 250 - 400 nm |

Electrochemical Characterization Techniques

There is no available scientific literature detailing the electrochemical characterization of this compound. Studies on related naphthoquinone and furanone structures often employ techniques such as cyclic voltammetry to investigate their redox properties, which are crucial for understanding their potential applications in areas like medicinal chemistry. However, without specific studies on the target compound, no data on its electrochemical behavior can be presented.

Chromatographic Techniques for Purity and Isolation

Specific chromatographic methods for the purification and analysis of this compound are not described in the available research. Generally, the isolation and purity assessment of related naphthofuranone compounds involve standard chromatographic techniques. These often include:

Thin-Layer Chromatography (TLC): Utilized for monitoring reaction progress and preliminary purity checks.

Column Chromatography: Commonly used for the purification of synthesized compounds, often with silica gel as the stationary phase and solvent systems like ethyl acetate/hexanes as the mobile phase.

High-Performance Liquid Chromatography (HPLC): A standard method for final purity determination and quantitative analysis.

Without experimental data for this compound, a detailed discussion of its specific chromatographic behavior, including retention times and optimal separation conditions, is not possible.

Computational and Theoretical Investigations of Naphthofuranone Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the properties of complex organic molecules like 3,3-Diphenylnaphtho[1,2-c]furan-1(3H)-one. The B3LYP/6-311G(d,p) basis set is commonly employed for such calculations to inspect structural, spectroscopic, and chemical reactivity aspects of the molecule. bhu.ac.inresearchgate.net

Computational methods are utilized to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This process, known as geometrical optimization, identifies the conformation with the lowest energy. For complex molecules, this analysis is crucial as different conformations can exhibit varying chemical and physical properties. A comprehensive investigation of bond lengths and angles is crucial for understanding the molecule's geometrical architecture. bhu.ac.inresearchgate.net

Interactive Data Table: Optimized Geometrical Parameters (Illustrative) This table presents a hypothetical set of optimized geometrical parameters for this compound, calculated using DFT.

ParameterBond/AngleValue
Bond LengthC1-C21.39 Å
Bond LengthC=O1.21 Å
Bond AngleC-C-C (naphthyl)120.0°
Dihedral AnglePhenyl-Naphthyl55.0°

The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. malayajournal.org A smaller gap generally implies higher reactivity. For this compound, the HOMO is likely localized on the electron-rich naphthalene (B1677914) ring system, while the LUMO may be centered on the electron-withdrawing lactone group and phenyl rings. malayajournal.org This distribution of frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack.

Interactive Data Table: FMO Energies (Illustrative) This table shows representative HOMO and LUMO energy values and the resulting energy gap for this compound.

OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.0
Energy Gap (ΔE)4.5

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface. nih.gov For this compound, regions of negative potential (typically colored red or yellow) are expected around the carbonyl oxygen of the lactone ring, indicating its susceptibility to electrophilic attack. malayajournal.org Conversely, areas of positive potential (blue) are likely to be found around the hydrogen atoms of the aromatic rings, suggesting these as sites for nucleophilic interaction. bhu.ac.inresearchgate.net

Ab Initio and Semi-Empirical Methods in Reaction Mechanism Elucidation

Understanding the pathways of chemical reactions involving this compound can be achieved through ab initio and semi-empirical computational methods. These techniques are employed to model the transition states and intermediates of a reaction, providing a detailed picture of the reaction mechanism. For instance, the elucidation of a visible-light-mediated [3+2] cycloaddition reaction to form naphthofuran derivatives has been aided by such computational studies. nih.gov While ab initio methods are highly accurate, they are computationally demanding. Semi-empirical methods, such as AM1 and PM3, offer a faster, albeit less precise, alternative for larger molecular systems. researchgate.net

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. For derivatives of this compound, a QSRR model could be developed to predict their reaction rates or equilibrium constants based on various molecular descriptors. These descriptors can be calculated computationally and include electronic properties (like HOMO-LUMO energies), steric parameters, and topological indices. Such models are invaluable in the rational design of new derivatives with desired reactivity profiles.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. nih.gov For a flexible molecule like this compound, with its rotatable phenyl groups, MD simulations can explore the conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between them. This information is crucial for understanding how the molecule interacts with other molecules, such as in a solvent or at the active site of an enzyme. nih.gov

Theoretical Insights into Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by the electronic distribution and steric factors inherent in its molecular architecture. The fusion of the naphthalene and furanone rings creates a complex electronic landscape, which can be interrogated using computational methods such as Density Functional Theory (DFT).

Reactivity: The furanone moiety, being a five-membered heterocyclic ring containing an oxygen atom, exhibits a reactivity profile that is distinct from its carbocyclic or saturated heterocyclic counterparts. The lone pair of electrons on the oxygen atom contributes to the aromaticity of the furan (B31954) ring, making it generally more reactive towards electrophilic substitution than benzene. However, in the case of this compound, the lactone carbonyl group acts as an electron-withdrawing group, which can influence the reactivity of the fused ring system.

Theoretical calculations on related furan-containing compounds suggest that electrophilic attacks are likely to occur at positions where the electron density is highest. Molecular orbital calculations, such as the visualization of the Highest Occupied Molecular Orbital (HOMO), can predict the most probable sites for electrophilic attack. For nucleophilic reactions, the Lowest Unoccupied Molecular Orbital (LUMO) provides guidance on the most susceptible sites.

Selectivity: The regioselectivity and stereoselectivity of reactions involving this compound are influenced by both electronic and steric effects. The two phenyl groups at the 3-position introduce significant steric hindrance, which can direct incoming reagents to less crowded positions on the naphthyl or furanone rings.

Computational modeling of reaction pathways and transition states can provide quantitative insights into the selectivity of various transformations. For instance, in cycloaddition reactions, a common reaction type for furan derivatives, theoretical calculations can predict the preferred orientation (endo vs. exo) and regiochemistry of the adducts. While specific studies on this compound are lacking, research on other arylnaphthalene lactones has utilized computational methods to understand the mechanisms and selectivity of their synthesis, often involving intramolecular Diels-Alder reactions. These studies highlight the importance of transition state energy calculations in predicting the observed product distribution.

Computational Studies on Optical Properties and Electronic Transitions

The extended π-conjugated system of this compound suggests that it possesses interesting photophysical properties. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the optical and electronic behavior of such molecules.

Optical Properties: The absorption and emission spectra of organic molecules are dictated by the electronic transitions between molecular orbitals. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which correlate with the intensity of the absorption bands. For this compound, the fusion of the naphthalene and furanone rings, along with the two phenyl substituents, creates a large chromophore.

Computational studies on other polycyclic aromatic compounds containing furan have shown that the incorporation of the furan unit can significantly impact the photophysical properties due to its electron-rich nature. nih.gov The electronic perturbations induced by the furan moiety can lead to unique absorption and emission characteristics compared to their all-carbon or thiophene-containing analogues. nih.gov

Electronic Transitions: The nature of the electronic transitions can be analyzed by examining the molecular orbitals involved. Typically, the lowest energy absorption corresponds to the transition from the HOMO to the LUMO. Computational analysis can reveal whether these transitions are of a π-π* or n-π* character. In this compound, the presence of the carbonyl group's lone pair electrons could allow for n-π* transitions, in addition to the expected π-π* transitions of the aromatic system.

The table below presents hypothetical data based on typical computational outputs for similar aromatic lactone structures, illustrating the kind of information that would be generated from a TD-DFT calculation.

TransitionWavelength (nm)Oscillator Strength (f)Major Orbital Contributions
S0 → S13500.25HOMO → LUMO
S0 → S23100.10HOMO-1 → LUMO
S0 → S32800.85HOMO → LUMO+1

Further computational investigations could also explore properties such as fluorescence and phosphorescence by calculating the energies of the excited singlet (S1) and triplet (T1) states. The energy difference between these states is a key factor in determining the efficiency of intersystem crossing and subsequent phosphorescence.

Advanced Materials Science Applications of Naphthofuranone Derivatives

Photochromic Materials Based on Naphthofuranone Scaffolds

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra, is a key property for the development of smart materials. Naphthofuranone scaffolds are related to classes of compounds known for their photochromic behavior, such as spiropyrans and naphthopyrans. The photochromic activity in these molecules is typically initiated by the absorption of ultraviolet light, which induces a cleavage of a C-O bond, leading to the formation of a colored, open-ring isomer. The reverse process, the return to the colorless, closed-ring form, can be triggered by visible light or thermal energy.

The photochromic properties of materials based on naphthofuranone scaffolds are influenced by the substituents on the aromatic rings. These substituents can modulate the electronic properties of the molecule, thereby affecting the absorption wavelengths of the two isomeric forms, the quantum yield of the photochromic reaction, and the thermal stability of the colored form. For instance, the introduction of electron-donating or electron-withdrawing groups can shift the absorption maxima to longer or shorter wavelengths, respectively.

While specific research on the photochromic properties of 3,3-Diphenylnaphtho[1,2-c]furan-1(3H)-one is not extensively documented in publicly available literature, the structural similarity to photoactive spiropyrans and naphthopyrans suggests its potential in this area. researchgate.netrsc.org The development of photochromic wood films using spiropyran-based cellulose scaffolds highlights the potential for integrating such functionalities into various matrices for applications like UV sensing and anti-counterfeiting. mdpi.com

Organic Semiconductors and Electronic Materials

Organic semiconductors are carbon-based materials that exhibit semiconductor properties, forming the basis for a new generation of electronic devices. The performance of these materials is intrinsically linked to their ability to transport charge carriers (electrons and holes). Naphthofuranone derivatives, with their extended π-conjugated systems, are promising candidates for use as organic semiconductors.

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, and their performance is largely determined by the charge carrier mobility of the organic semiconductor used. Research into furan- and benzodifuran-based semiconductors has demonstrated their potential in OFETs. rsc.org The planar structure of these molecules facilitates intermolecular π-π stacking, which is crucial for efficient charge transport.

A study on a novel donor-acceptor type aminobenzodifuranone based chromophore reported a hole mobility as high as 0.42 cm²/V·s in single-crystal OFETs. researchgate.net Another example involves a small molecule based on π-expanded fused diketopyrrolopyrrole, which exhibited p-type behavior with an average hole mobility of 8.9 × 10⁻³ cm² V⁻¹ s⁻¹. frontiersin.org These findings underscore the potential of designing high-performance OFETs using furanone-containing building blocks. The performance of OFETs is typically evaluated based on charge transport mobility (μ), threshold voltage (Vth), and the current on/off ratio (Ion/Ioff). nih.gov

OFET Performance of Furanone-Related Derivatives

Compound TypeMobility (cm²/V·s)On/Off RatioReference
Aminobenzodifuranone Derivative0.42 (hole)Not Specified researchgate.net
π-Expanded Fused Diketopyrrolopyrrole8.9 × 10⁻³ (hole)~10⁵ frontiersin.org

The efficiency of charge transport in organic semiconductors is governed by several factors, including the electronic coupling between molecules, the degree of structural order, and the presence of defects. nih.govarxiv.orgmdpi.com Key design principles for enhancing charge transport properties in organic semiconductors include:

Molecular Planarity and π-Conjugation: A planar molecular structure and an extended π-conjugated system are essential for promoting intermolecular charge hopping.

Intermolecular Interactions: Strong π-π stacking and other intermolecular interactions facilitate the formation of ordered molecular assemblies, which are conducive to efficient charge transport.

Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the semiconductor must be appropriately aligned with the work functions of the electrodes to ensure efficient charge injection.

Purity and Morphology: The presence of impurities and defects can act as charge traps, impeding charge transport. A well-ordered crystalline or liquid-crystalline morphology is generally desirable for high mobility.

The understanding of these principles is crucial for designing novel naphthofuranone derivatives with optimized charge transport characteristics for electronic applications.

Optoelectronic Devices and Components (e.g., OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a prominent application of organic semiconductors, where the electroluminescent properties of organic materials are harnessed to produce light. In an OLED, charge carriers (holes and electrons) are injected from the electrodes and recombine in an emissive layer to form excitons, which then decay radiatively to emit light.

Naphthofuranone derivatives can potentially be used as host materials in the emissive layer of an OLED. The role of the host is to facilitate charge transport and transfer energy efficiently to a dopant (emitter) molecule. noctiluca.euossila.com Benzophenone-based derivatives, which share some structural similarities with naphthofuranones, have been investigated as host materials for phosphorescent OLEDs. nih.gov These materials exhibit good thermal stability and suitable energy levels for hosting various emitters.

The performance of an OLED is characterized by its external quantum efficiency (EQE), luminous efficiency, and power efficiency. For instance, a device using a dibenzofuran-substituted bianthracene derivative as the emitting material showed a luminous efficiency of 2.91 cd/A and an external quantum efficiency of 2.11%. researchgate.net Another study on diazocine derivatives reported a sky-blue emitting device with a maximum luminance of 11,060 cd/m² and a luminous efficiency of 6.59 cd/A. researchgate.net

Performance of OLEDs with Furan-Related Emitters/Hosts

Material TypeLuminous Efficiency (cd/A)External Quantum Efficiency (%)Emission ColorReference
Dibenzofuran-substituted Bianthracene2.912.11Blue researchgate.net
Diazocine Derivative6.59Not SpecifiedSky-Blue researchgate.net

The design of efficient host materials for OLEDs requires a high triplet energy to confine the excitons on the dopant, balanced charge transport properties, and good thermal and morphological stability. noctiluca.eu

Materials for Energy Conversion and Storage Technologies

The development of new materials for efficient energy conversion is a critical area of research. Organic materials, including naphthofuranone derivatives, are being explored for their potential in solar energy applications.

Organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs) are two promising technologies for converting solar energy into electricity. In these devices, organic materials are responsible for light absorption and charge generation. Furan- and benzodifuran-based semiconductors have been investigated as donor or acceptor materials in OPVs. rsc.org The tunability of their optical and electronic properties allows for the optimization of light absorption and energy level alignment to maximize device efficiency.

Recent research has explored furan-based non-fullerene acceptors for OPVs, with one study reporting a power conversion efficiency of over 14%. nih.gov In the context of DSSCs, naphthoquinone derivatives have been used as photosensitizers. researchgate.net The performance of these devices is highly dependent on the photophysical and electrochemical properties of the dye. For example, a DSSC based on a synthetic analogue of anthocyanins produced a solar energy-to-electricity conversion efficiency of 2.15%. bohrium.com

Performance of Solar Cells with Furan-Related Materials

Device TypeMaterial TypePower Conversion Efficiency (%)Reference
OPVFuran-based Non-Fullerene Acceptor>14 nih.gov
DSSCSynthetic Anthocyanin Analogue2.15 bohrium.com

The design of efficient materials for solar energy conversion requires a broad absorption spectrum to capture a large portion of the solar radiation, appropriate energy levels for efficient charge separation and transport, and good stability under operating conditions.

Advanced Materials for Batteries and Supercapacitors

There is currently no available research data detailing the application or performance of This compound as a component in batteries or supercapacitors. The electrochemical properties of this specific naphthofuranone derivative, which would be essential for such applications, have not been reported.

For context, research into related molecular structures, such as benzodifuranone and naphthodifuranone derivatives, has indicated their potential as organic semiconductors. These studies focus on the electronic properties of polymers incorporating these units, which could be a foundational aspect for their use in energy storage devices. However, without specific studies on This compound , its suitability as an electrode material, electrolyte additive, or for any other role in batteries and supercapacitors remains purely speculative.

Design and Synthesis of Functional Polymeric Materials Incorporating Naphthofuranone Units

The incorporation of This compound as a monomeric unit into functional polymeric materials is not described in the current body of scientific literature. While the synthesis of various polyesters and polyamides containing other furan (B31954) and naphthofuran moieties has been achieved, specific methods for the polymerization of This compound and the characterization of the resulting polymers are not available.

General synthetic strategies for creating polymers from furan-containing monomers often involve methods like interfacial polycondensation. For instance, diol monomers containing a dihydronaphthofuro[3,2-d]furan moiety have been successfully polymerized with aliphatic diacid chlorides. However, the reactivity of the lactone ring and the steric hindrance from the two phenyl groups at the 3-position of This compound would necessitate dedicated research to develop suitable polymerization methodologies.

The potential properties of a polymer incorporating this specific naphthofuranone unit are unknown. Theoretical considerations might suggest potential for high thermal stability due to the rigid aromatic backbone, but experimental data is required for validation.

Q & A

Q. What are the established synthetic routes for 3,3-Diphenylnaphtho[1,2-c]furan-1(3H)-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of polycyclic furanones like this compound typically involves cyclization strategies or one-pot multicomponent reactions. For example, Lichitsky et al. (2019, 2021) demonstrated efficient furan ring formation via acid-catalyzed intramolecular cyclization of keto-olefin precursors . Key optimization parameters include:

  • Catalyst selection : Lewis acids (e.g., BF₃·OEt₂) improve regioselectivity in cyclization steps.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.
  • Temperature control : Maintaining 80–100°C minimizes side reactions like aryl group migration.

A factorial design approach (varying catalyst loading, temperature, and solvent ratios) is recommended to identify optimal conditions .

Q. How can researchers validate the structural integrity of synthesized this compound?

Methodological Answer: Combined spectroscopic and crystallographic techniques are critical:

  • X-ray crystallography : Resolve bond angles and stereochemistry (e.g., C–C bond lengths typically 1.48–1.52 Å for fused furan systems, as seen in related compounds like HY-117078) .
  • <sup>1</sup>H NMR analysis : Confirm substituent positions via coupling constants (e.g., J = 8–10 Hz for vicinal protons in the naphtho-furan system) .
  • LCMS : Verify molecular weight (expected [M+H]<sup>+</sup> at m/z 394.37 for analogs) and purity (>99% by HPLC) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?

Methodological Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model reaction pathways:

  • Reaction path search : Identify transition states for cycloaddition or electrophilic substitution using tools like GRRM .
  • Hammett substituent constants : Predict electronic effects of phenyl groups on furan ring reactivity (σmeta ≈ 0.37 for electron-withdrawing substituents) .
  • Solvent modeling : COSMO-RS simulations assess solvent polarity impacts on reaction barriers .

Q. How can researchers resolve contradictions in experimental vs. computational data for this compound’s photophysical properties?

Methodological Answer: Discrepancies often arise from approximations in computational models. Mitigation strategies include:

  • Multi-reference methods : Use CASSCF/NEVPT2 for accurate excited-state modeling, as single-reference DFT may fail for conjugated systems .
  • Experimental validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data (λmax ≈ 320 nm for naphtho-furans) .
  • Error analysis : Quantify basis set superposition errors (BSSE) in intermolecular interactions .

Q. What methodologies enable the study of this compound’s potential as a bioactive scaffold?

Methodological Answer:

  • Molecular docking : Screen against cancer targets (e.g., kinase domains) using AutoDock Vina, with force fields adjusted for furan ring partial charges .
  • ADMET prediction : Use QSAR models to estimate bioavailability (e.g., logP ~3.5 ± 0.2 for analogs) and metabolic stability .
  • Crystallographic fragment screening : Identify binding motifs via X-ray diffraction with protein co-crystals .

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